(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group, a methoxy-substituted cyclohexyl ring, and a propionamide moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-cyclohexanone, which can be obtained through the oxidation of 4-methoxy-cyclohexanol.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated systems and high-throughput screening can optimize reaction conditions and scale up the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide can undergo various chemical reactions, including:
Reduction: The carbonyl group in the propionamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 4-Hydroxy-cyclohexyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-cyclohexylamine: A related compound with similar structural features but lacking the propionamide moiety.
Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group, used as a solvent.
Uniqueness
(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chiral center adds to its complexity and potential for enantioselective interactions .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methoxycyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t7-,8?,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSRPZLJDFAKGH-UEJVZZJDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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